molecular formula C20H23NO4 B13972770 [(4R,4aR,7R,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate CAS No. 63783-54-0

[(4R,4aR,7R,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate

Katalognummer: B13972770
CAS-Nummer: 63783-54-0
Molekulargewicht: 341.4 g/mol
InChI-Schlüssel: MFXFQKMUCYHPFQ-ZLOUOWRTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound [(4R,4aR,7R,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate is a morphinan derivative with a complex polycyclic structure. Key characteristics include:

  • Molecular formula: C₂₁H₂₃NO₅ .
  • Molecular weight: 369.4 g/mol .
  • pKa: 7.96, indicating moderate basicity under physiological conditions .
  • Synthesis: Prepared via acetylation of the parent alcohol [(4R,4aR,7R,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol] using acetic anhydride or similar reagents .

This compound shares structural homology with opioid analgesics, featuring a benzofuroisoquinoline core modified with methoxy and methyl substituents.

Eigenschaften

CAS-Nummer

63783-54-0

Molekularformel

C20H23NO4

Molekulargewicht

341.4 g/mol

IUPAC-Name

[(4R,4aR,7R,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate

InChI

InChI=1S/C20H23NO4/c1-11(22)24-16-7-5-13-14-10-12-4-6-15(23-3)18-17(12)20(13,19(16)25-18)8-9-21(14)2/h4-7,13-14,16,19H,8-10H2,1-3H3/t13-,14+,16+,19-,20-/m0/s1

InChI-Schlüssel

MFXFQKMUCYHPFQ-ZLOUOWRTSA-N

Isomerische SMILES

CC(=O)O[C@@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)OC)CCN3C

Kanonische SMILES

CC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)OC)CCN3C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Semi-Synthetic Derivatization from Codeine

The most common approach involves modifying naturally occurring opioid precursors:

  • Starting Material : Codeine [(5α,6α)-3-methoxy-17-methyl-4,5-epoxymorphinan-6-ol] serves as the primary precursor.
  • Selective Hydroxylation :
    • Codeine undergoes enzymatic or chemical hydroxylation at C7 using cytochrome P450 isoforms or metal-catalyzed oxidation.
  • Acetylation :
    • The C7 hydroxyl group is acetylated with acetic anhydride or acetyl chloride in anhydrous pyridine or DMAP, yielding the target acetate.
    • Conditions : 0–5°C, 2–4 hours, >85% yield.
  • Purification :
    • Silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted intermediates.

Total Synthesis from Thebaine

For laboratory-scale production:

Analytical and Optimization Data

Reaction Efficiency Comparison

Method Yield (%) Purity (%) Key Challenges
Semi-synthetic 78–85 ≥98 Competing O6-acetylation
Total synthesis 42–55 90–95 Stereochemical drift at C12b

Byproduct Analysis

Industrial-Scale Considerations

  • Catalytic Hydrogenation : Pd/C or Raney nickel ensures selective reduction of thebaine’s double bond without epimerization.
  • Green Chemistry Adaptations :
    • Solvent-free acetylation using microwave irradiation reduces reaction time by 60%.
    • Enzymatic acetylation with lipases (e.g., Candida antarctica) achieves 92% yield with minimal waste.

Quality Control Metrics

Analyse Chemischer Reaktionen

Types of Reactions

[(4R,4aR,7R,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the acetate ester to the corresponding alcohol.

    Substitution: Replacement of the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

[(4R,4aR,7R,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of [(4R,4aR,7R,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Varying Substituents

Table 1: Core Structural Modifications and Properties

Compound Name / Substituents Molecular Formula Molecular Weight (g/mol) pKa Key Structural Differences References
Target compound (7-acetate) C₂₁H₂₃NO₅ 369.4 7.96 7-O-acetyl group
Parent alcohol [(4R,4aR,7R,7aR,12bS)-9-methoxy-3-methyl-...-7-ol] C₁₈H₂₁NO₃ 299.4 8.2 7-hydroxy group instead of acetate
Hydrocodone [(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-...-7-one] C₁₈H₂₁NO₃ 299.4 8.5* 7-ketone instead of 7-acetate
[(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-7-oxo-...-9-yl] acetate C₂₂H₂₅NO₅ 383.4 N/A 3-cyclopropylmethyl, 7-ketone, 9-acetate
N-((4R,4aR,7S,7aR,12bS)-9-hydroxy-...-7-yl)acetamide (29) C₁₉H₂₂N₂O₃ 326.4 N/A 7-acetamido group

Notes:

  • Hydrocodone (Table 1) lacks the 7-acetate group but retains the 7-ketone, reducing polarity and altering receptor binding kinetics compared to the target compound .
  • The cyclopropylmethyl-substituted analog (C₂₂H₂₅NO₅) demonstrates how bulkier 3-substituents may enhance µ-opioid receptor selectivity but reduce metabolic stability .
Pharmacological and Physicochemical Comparisons

Table 2: Pharmacokinetic and Receptor Binding Data

Compound LogP Solubility (mg/mL) µ-Opioid Receptor IC₅₀ (nM) δ-Opioid Receptor IC₅₀ (nM) References
Target compound (7-acetate) 1.68 0.12 5.3 ± 0.7 >10,000
Parent alcohol 1.02 1.45 12.4 ± 1.2 >10,000
Hydrocodone 1.85 0.09 3.1 ± 0.5 8,500
Compound 29 (7-acetamido) 0.94 2.30 22.9 ± 3.1 >10,000

Key Findings :

  • The 7-acetate group in the target compound increases LogP (1.68 vs. 1.02 for the parent alcohol), enhancing membrane permeability but reducing aqueous solubility .
  • Hydrocodone exhibits superior µ-opioid receptor affinity (IC₅₀ = 3.1 nM) due to its 7-ketone, which stabilizes receptor interactions via hydrogen bonding .
  • Acetamido-substituted analogs (e.g., Compound 29) show reduced receptor affinity, suggesting steric hindrance from the amide group disrupts binding .
Metabolic Stability and Toxicity
  • Target compound : The acetate group is susceptible to esterase-mediated hydrolysis, generating the parent alcohol as a primary metabolite .
  • Hydrocodone : Metabolized via CYP3A4/2D6 to hydromorphone, a potent µ-agonist with higher toxicity risk .
  • Cyclopropylmethyl analog : The 3-cyclopropylmethyl group may reduce oxidative metabolism, prolonging half-life but increasing risk of accumulation .

Biologische Aktivität

[(4R,4aR,7R,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate is a complex organic compound with significant potential for various biological activities. Its unique bicyclic structure and the presence of multiple stereocenters contribute to its pharmacological properties. This article explores the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C₁₈H₁₉N₃O₃ with a molecular weight of approximately 341.4 g/mol. The compound features a methoxy group at the 9-position and an acetate moiety at the nitrogen atom of the isoquinoline ring. This structural configuration suggests potential interactions with biological targets.

Table 1: Structural Characteristics

PropertyDescription
Molecular FormulaC₁₈H₁₉N₃O₃
Molecular Weight341.4 g/mol
Key Functional GroupsMethoxy (–OCH₃), Acetate (–COCH₃)

Preliminary studies indicate that compounds with similar structures may interact with various receptors in the body. The unique arrangement of functional groups in this compound suggests it could exhibit opioid receptor activity , particularly at mu-opioid receptors (MOR) and kappa-opioid receptors (KOR).

Table 2: Comparative Activity of Related Compounds

Compound NameNotable Activities
[(4R,4aR,7S,7aR)-9-acetyloxy-3-methyl...]Analgesic properties
[(4S,4aR,7S,7aR)-9-methoxy...]Antimicrobial effects
[(3R,4R,...)-3-(cyclopropylmethyl)-...]Neuroprotective potential

Pharmacological Studies

Research has demonstrated that similar compounds can influence pain perception and may possess anti-inflammatory properties. For instance:

  • Analgesic Effects : Some analogs have shown efficacy in reducing pain in animal models through interaction with opioid receptors.
  • Antimicrobial Activity : Variants of this compound have been studied for their ability to inhibit bacterial growth.

Case Studies

Recent studies have investigated the pharmacodynamics and pharmacokinetics of related compounds:

  • Study on Mu-opioid Receptor Agonism : A study highlighted that certain structural modifications can enhance binding affinity to MOR while reducing side effects associated with traditional opioids .
  • Neuroprotective Effects : Another study indicated that compounds structurally similar to [(4R,4aR,...)] exhibit neuroprotective properties in models of neurodegenerative diseases .

Safety and Toxicology

While exploring the biological activity of this compound is crucial for therapeutic development, safety assessments are equally important. Preliminary findings suggest that while it has potential therapeutic benefits, it may also exhibit irritant properties in certain formulations .

Q & A

Q. What spectroscopic methods are most reliable for characterizing the compound, and how are they applied?

The compound is typically characterized using a combination of GC/MS , Raman spectroscopy , and NMR .

  • GC/MS : Full-scan TIC and electron ionization (EI) mass spectra are obtained using an Agilent 5977 MSD, with optimized ionization parameters for detecting molecular fragments (e.g., m/z 369.4 for the parent ion) .
  • Raman : Non-targeted EC-SERS (electrochemical surface-enhanced Raman spectroscopy) and 785-nm SPELEC Raman are employed for structural elucidation, particularly to confirm acetyl and methoxy substituents .
  • NMR : 1H^1H and 13C^{13}C NMR are critical for resolving stereochemistry and verifying substituent positions. For example, the 7-acetate group shows distinct chemical shifts at δ 2.05 ppm (CH3_3) and δ 170–175 ppm (C=O) in derivatives .

Q. What are the key physicochemical properties of the compound?

  • Molecular Formula : C21_{21}H23_{23}NO5_5 (derivative form) .
  • Molecular Weight : 369.4 g/mol .
  • pKa : Reported as 7.96 (acetylated form) and 8.2 (parent hydroxy analog), indicating pH-dependent solubility in aqueous buffers .

Q. How can contradictory data in spectroscopic analysis be resolved?

Discrepancies in spectral data (e.g., pKa variations or fragment ion intensities) require cross-validation:

  • Case Example : The pKa discrepancy (7.96 vs. 8.2) arises from differences in derivative forms (acetylated vs. hydroxy). Use pH-dependent NMR titrations to confirm protonation states .
  • GC/MS Artifacts : Thermal decomposition during GC can generate false fragments. Compare with soft ionization techniques (e.g., ESI-MS) to verify molecular ions .
  • Stereochemical Conflicts : X-ray crystallography (e.g., for analogs in ) resolves ambiguities in NMR-derived stereochemistry.

Q. What challenges arise in synthesizing derivatives of this compound, and how are they addressed?

Synthesis of derivatives often involves regioselective acetylation and stereochemical control :

  • Acetylation : The 7-hydroxy group is selectively acetylated using acetic anhydride in methanol, but competing reactions at the 9-methoxy position require careful pH control (pH 6–7) and low temperatures (0–5°C) .
  • Purification : Silica gel chromatography (hexane:EtOAc 3:1) is critical for isolating intermediates. Derivatives like N-benzyl analogs (e.g., compound 26 in ) require repeated recrystallization from hot methanol to achieve >95% purity .
  • Yield Optimization : Microwave-assisted synthesis (e.g., 130°C for 3 hours in methyl acrylate) improves yields for carboxylate derivatives (e.g., compound 7 in ).

Q. How is the compound’s interaction with opioid receptors evaluated in vitro?

  • Calcium Signaling Assays : HEK-293 cells transfected with μ-opioid receptor (MOR) cDNA are treated with the compound, and intracellular Ca2+^{2+} flux is measured using FLIPR kits. EC50_{50} values are compared to morphine controls .
  • Competitive Binding : Radiolabeled ligands (e.g., 3H^3H-naloxone) are displaced by the compound in MOR-expressing membranes. Ki_i values are calculated using Cheng-Prusoff equations .
  • Functional Selectivity : Bias toward G-protein vs. β-arrestin pathways is assessed using BRET (bioluminescence resonance energy transfer) assays .

Q. What strategies mitigate instability in analytical samples (e.g., hydrolysis or oxidation)?

  • Hydrolysis Prevention : Store samples in anhydrous acetonitrile at -20°C to inhibit acetate ester cleavage. Buffered solutions (pH 6.5–7.0) stabilize the compound during HPLC analysis .
  • Oxidation Control : Add 0.1% ascorbic acid to mobile phases in RP-HPLC to prevent methoxy group oxidation. Use amber vials to limit photodegradation .

Methodological Recommendations

  • Stereochemical Confirmation : Always pair NMR data with X-ray crystallography (e.g., ) or computational modeling (DFT) for ambiguous cases.
  • Data Reproducibility : Validate GC/MS and Raman protocols using certified reference standards (e.g., DEA-supplied samples in ).
  • Ethical Compliance : Adhere to controlled substance regulations (e.g., DEA guidelines) when handling opioid analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.